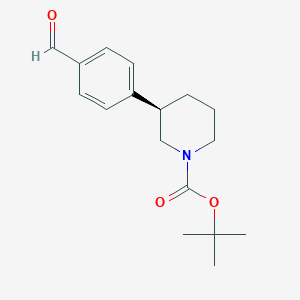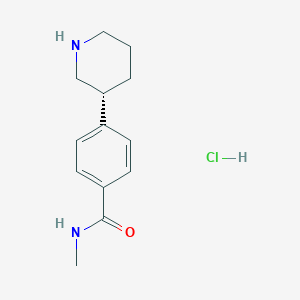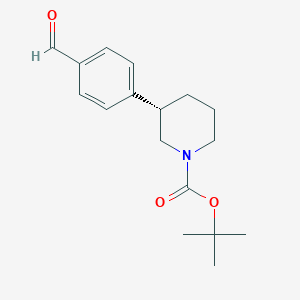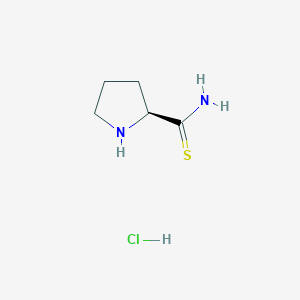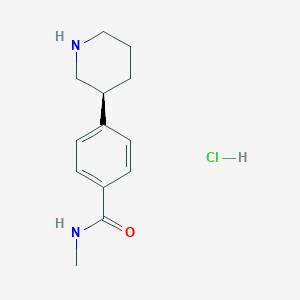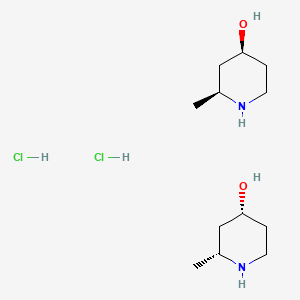
(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are stereoisomers of a piperidine derivative. These compounds are often studied for their unique stereochemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form of these compounds is commonly used to enhance their stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol typically involves diastereoselective methods to ensure the correct stereochemistry. One common approach is the use of enantiomerically pure starting materials and chiral catalysts to control the stereochemistry during the reaction. For example, the synthesis can involve the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction, which provides high diastereoselectivity .
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure dihydrochloride salt.
化学反应分析
Types of Reactions
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S,4S)-2-methylpiperidin-4-ol can yield 2-methylpiperidin-4-one, while reduction can produce 2-methylpiperidin-4-amine.
科学研究应用
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol have several scientific research applications:
Biology: They are studied for their potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores their potential as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: These compounds are used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of these compounds plays a crucial role in their binding affinity and activity. For example, the (2S,4S) and (2R,4R) isomers may exhibit different biological activities due to their distinct three-dimensional structures, which affect how they interact with their targets.
相似化合物的比较
Similar Compounds
(2S,4S)-4-hydroxyproline: Another chiral compound with similar stereochemical properties.
(2R,4R)-4-hydroxyproline: The enantiomer of (2S,4S)-4-hydroxyproline, also used in chiral synthesis.
Uniqueness
(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are unique due to their specific stereochemistry, which allows for selective interactions with biological targets. This makes them valuable in the development of stereochemically pure pharmaceuticals and other specialized applications.
属性
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO.2ClH/c2*1-5-4-6(8)2-3-7-5;;/h2*5-8H,2-4H2,1H3;2*1H/t2*5-,6-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMSXLQNEYOCLX-UJBYFQBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.CC1CC(CCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)O.C[C@H]1C[C@H](CCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
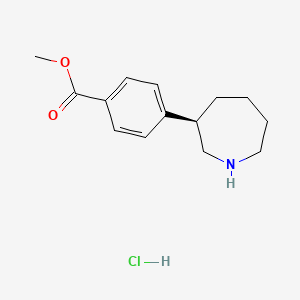
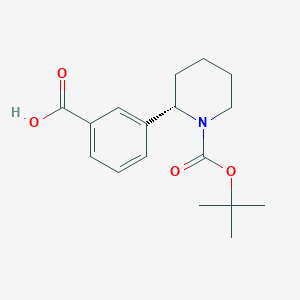
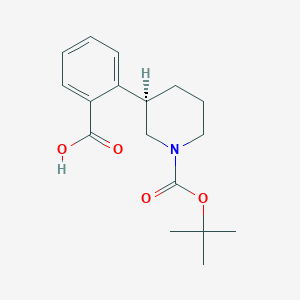
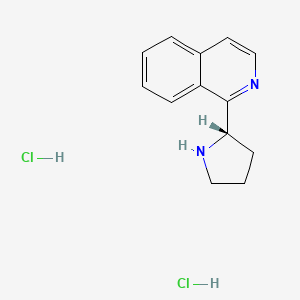
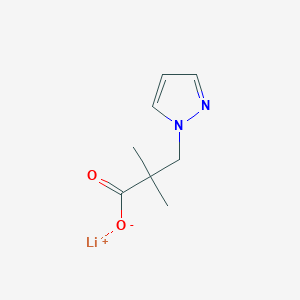
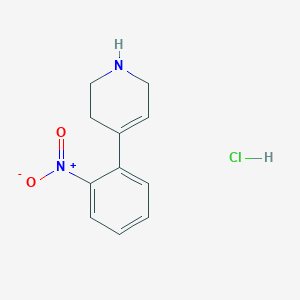
![(S)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B8256945.png)
